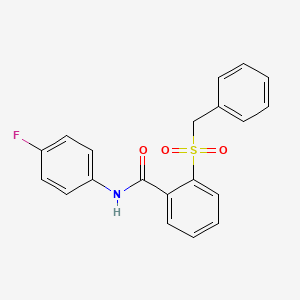![molecular formula C19H17Cl2F4NO2 B5494538 4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride](/img/structure/B5494538.png)
4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a chlorophenoxy group, and multiple fluorine atoms. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, followed by the introduction of the tetrafluorophenyl group. The final step involves the formation of the morpholine ring and the addition of the hydrochloride group to enhance solubility.
Preparation of Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate reagent to introduce the phenoxy group.
Introduction of Tetrafluorophenyl Group: The tetrafluorophenyl group is introduced through a substitution reaction, typically using a fluorinating agent.
Formation of Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an appropriate amine and an alkylating agent.
Addition of Hydrochloride Group: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and tetrafluorophenyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are performed in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of multiple fluorine atoms enhances its binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenoxy)piperidine hydrochloride: Similar in structure but contains a piperidine ring instead of a morpholine ring.
4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group but lacks the tetrafluorophenyl and morpholine components.
2-Chlorophenoxyethanol: Contains a chlorophenoxy group but lacks the tetrafluorophenyl and morpholine components.
Uniqueness
4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is unique due to its combination of a morpholine ring, a chlorophenoxy group, and multiple fluorine atoms. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds. Its enhanced solubility and stability in the hydrochloride form further contribute to its uniqueness and versatility in various applications.
Properties
IUPAC Name |
4-[(E)-3-[4-(2-chlorophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF4NO2.ClH/c20-13-5-1-2-6-14(13)27-19-17(23)15(21)12(16(22)18(19)24)4-3-7-25-8-10-26-11-9-25;/h1-6H,7-11H2;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEAQYPPNXXOKM-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CC2=C(C(=C(C(=C2F)F)OC3=CC=CC=C3Cl)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C=C/C2=C(C(=C(C(=C2F)F)OC3=CC=CC=C3Cl)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5494458.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5494469.png)
![7-[2-(1H-imidazol-2-yl)benzoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494471.png)
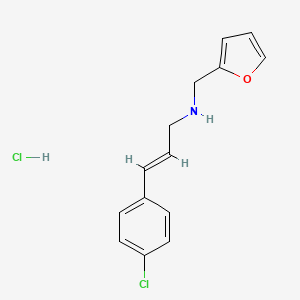
![7-(3-chlorophenyl)-4-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5494489.png)
![N-cyclopropyl-1'-[(6-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494508.png)
![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5494515.png)
![2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B5494522.png)
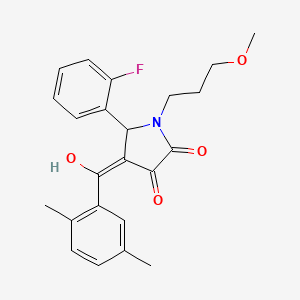
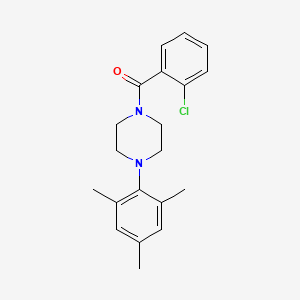
![2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B5494549.png)
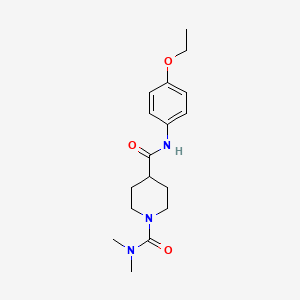
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494561.png)
